[4-(1-Piperidinylmethyl)phenyl]magnesium bromide
Overview
Description
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Mechanism of Action
Mode of Action
Grignard reagents, such as [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, are powerful nucleophiles. They can attack electrophilic carbon atoms that are present in polar bonds in a variety of compounds, forming new carbon-carbon bonds .
Biochemical Pathways
It has been used as a substrate in the synthesis of functionalized phenols via aerobic oxidation . It has also been used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction conditions and the compounds it is reacting with . In general, its use results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity . The temperature and solvent used can also impact the reagent’s reactivity .
Biochemical Analysis
Biochemical Properties
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide plays a significant role in biochemical reactions, primarily through its function as a nucleophile in Grignard reactions. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it can react with carbonyl compounds to form alcohols, which are essential intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s ability to form stable carbon-carbon bonds makes it a versatile reagent in biochemical synthesis .
Cellular Effects
The effects of this compound on cells are profound, particularly in its influence on cellular metabolism and gene expression. This compound can alter cell signaling pathways by modifying the structure of signaling molecules, thereby affecting downstream processes such as gene transcription and protein synthesis. In some studies, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target molecules. This interaction often involves the transfer of the magnesium bromide moiety to a carbonyl group, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of complex organic molecules and is widely utilized in the pharmaceutical industry for drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. The compound is generally stable when stored under appropriate conditions, but it can degrade over time if exposed to moisture or air. Long-term studies have shown that its reactivity can diminish, affecting its efficacy in biochemical reactions. Therefore, it is essential to handle and store this reagent properly to maintain its activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively participate in metabolic processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as ketoreductases and dehydrogenases, facilitating the conversion of substrates into more complex products. These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its biochemical effects. The distribution of this reagent within tissues can also affect its overall efficacy and toxicity, making it crucial to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in localized biochemical reactions. Understanding the subcellular distribution of this reagent is essential for optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is typically prepared by the reaction of 4-(1-Piperidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
4-(1-Piperidinylmethyl)phenyl bromide+Mg→4-(1-Piperidinylmethyl)phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation: Can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds and probes.
Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
- [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
- [1,3-Dioxolan-2-ylmethyl]magnesium bromide
Uniqueness
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its piperidine moiety provides steric and electronic effects that influence its reactivity compared to other Grignard reagents.
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZALNKSOIYDJE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584311 | |
Record name | Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-83-7 | |
Record name | Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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